(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes multiple phenyl groups and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aldehydes and hydrazines under controlled conditions. The reaction may proceed through the formation of intermediate hydrazones, which then cyclize to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding hydrazine derivatives.
Substitution: Various substitution reactions can occur, where different functional groups replace hydrogen atoms on the phenyl rings or the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce halogen or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrazole derivatives are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-4-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE would depend on its specific interactions with molecular targets. Typically, pyrazole derivatives may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole
- 3-Methyl-1-phenyl-1H-pyrazole
- 4,5-Dihydro-1H-pyrazole
Uniqueness
The uniqueness of (4E)-4-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern and the presence of multiple phenyl groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C26H20N4O |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
(4Z)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C26H20N4O/c1-19-24(26(31)30(27-19)23-15-9-4-10-16-23)17-21-18-29(22-13-7-3-8-14-22)28-25(21)20-11-5-2-6-12-20/h2-18H,1H3/b24-17- |
InChI Key |
UYCZWLZXXABFBN-ULJHMMPZSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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